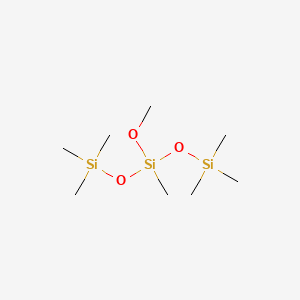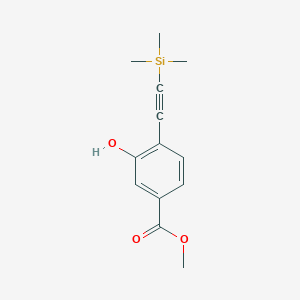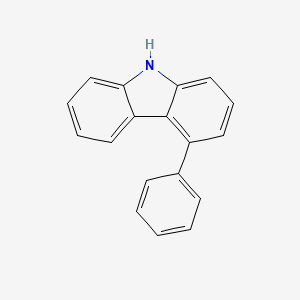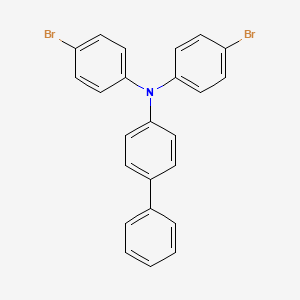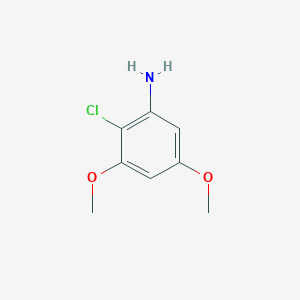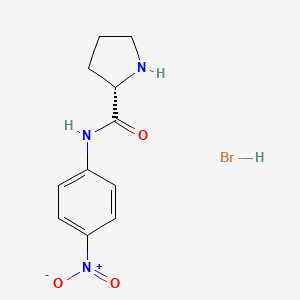
5-Chloropyridine-2-boronic acid
Vue d'ensemble
Description
5-Chloropyridine-2-boronic acid is a chemical compound with the empirical formula C5H5BClNO2 and a molecular weight of 157.36 . It is used as a reagent in organic synthesis and is also used as pharmaceutical intermediates . It is commonly used in Suzuki-Miyaura coupling processes .
Synthesis Analysis
The synthesis of 5-Chloropyridine-2-boronic acid involves several stages . The first stage involves the reaction of 2-Bromo-5-chloro-pyridine with n-butyllithium in tetrahydrofuran at -78 degrees. The second stage involves the reaction with Triisopropyl borate in tetrahydrofuran at -78 to 20 degrees. The final stage involves the reaction with sodium hydroxide in tetrahydrofuran and water .Molecular Structure Analysis
The molecular structure of 5-Chloropyridine-2-boronic acid consists of a pyridine ring with a chlorine atom at the 5th position and a boronic acid group at the 2nd position . The SMILES string for this compound is OB(O)c1ccc(Cl)cn1 .Chemical Reactions Analysis
5-Chloropyridine-2-boronic acid is used in Suzuki-Miyaura coupling reactions . It has also been used in the catalytic protodeboronation of pinacol boronic esters, which allows for formal anti-Markovnikov alkene hydromethylation .Applications De Recherche Scientifique
Organic Synthesis
5-Chloropyridine-2-boronic acid: is frequently used as a reagent in organic synthesis . Its ability to participate in various coupling reactions makes it a valuable compound for constructing complex organic structures. This includes its use in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals.
Pharmaceutical Intermediates
This compound serves as an intermediate in the pharmaceutical industry . It is involved in the synthesis of various drugs, particularly those that contain a pyridine ring as part of their molecular structure. The boronic acid group is instrumental in facilitating reactions that lead to the formation of these drug molecules.
Suzuki-Miyaura Coupling
5-Chloropyridine-2-boronic acid: is utilized in Suzuki-Miyaura coupling processes . This cross-coupling reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates using a palladium catalyst. This reaction is widely used in the creation of fine chemicals and pharmaceuticals.
Sensing Applications
Boronic acids, including 5-Chloropyridine-2-boronic acid , are used in sensing applications due to their affinity for diols and strong Lewis bases like fluoride or cyanide anions . This interaction is exploited in various homogeneous assays and heterogeneous detection systems, including those at the interface of the sensing material or within the bulk sample.
Biological Labelling and Protein Manipulation
The compound’s interaction with diols also allows for its use in biological labelling and protein manipulation . It can be used to modify proteins or to label cells, which is crucial for understanding biological processes and developing therapeutic interventions.
Development of Therapeutics
The unique properties of 5-Chloropyridine-2-boronic acid facilitate its use in the development of therapeutics . Its interactions with biological molecules can be harnessed to interfere with signaling pathways, inhibit enzymes, and create cell delivery systems that can be used in targeted therapies.
Mécanisme D'action
Target of Action
5-Chloropyridine-2-boronic acid is primarily used as a reagent in organic synthesis . It is known to target the respiratory system .
Mode of Action
The compound is often used in Suzuki–Miyaura coupling reactions , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In these reactions, the compound interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this reaction affects the biochemical pathways involved in carbon–carbon bond formation .
Pharmacokinetics
These include stability under mild and functional group tolerant reaction conditions, and environmental benignity . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The primary result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of 5-Chloropyridine-2-boronic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Additionally, dust formation should be avoided . The compound’s action may also be affected by the presence of other chemicals in the reaction environment .
Safety and Hazards
5-Chloropyridine-2-boronic acid is classified as a combustible liquid and can cause skin irritation and serious eye damage . It may also cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
Orientations Futures
5-Chloropyridine-2-boronic acid, as a boron reagent, has potential applications in various organic synthesis reactions, particularly in Suzuki-Miyaura coupling . Its use in the synthesis of other pharmaceutical intermediates and in the development of new synthetic methodologies can be explored further .
Propriétés
IUPAC Name |
(5-chloropyridin-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGHCYRKSUGHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628590 | |
| Record name | (5-Chloropyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropyridine-2-boronic acid | |
CAS RN |
652148-91-9 | |
| Record name | (5-Chloropyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloropyridine-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





